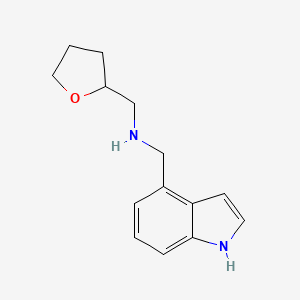

N-(1H-Indol-4-ylmethyl)-N-(tetrahydrofuran-2-ylmethyl)amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(1H-Indol-4-ylmethyl)-N-(tetrahydrofuran-2-ylmethyl)amine is a useful research compound. Its molecular formula is C14H18N2O and its molecular weight is 230.31 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

N-(1H-Indol-4-ylmethyl)-N-(tetrahydrofuran-2-ylmethyl)amine, a compound with the molecular formula C14H18N2O, has garnered attention in pharmacological research due to its potential biological activities. This article will explore its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

- Molecular Weight : 266.77 g/mol

- CAS Number : 944897-13-6

- Chemical Structure : The compound features an indole moiety linked to a tetrahydrofuran group, which may influence its biological interactions.

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems, particularly the glutamatergic system. It is hypothesized to act as a modulator of NMDA receptors, which are critical for synaptic plasticity and memory function.

NMDA Receptor Modulation

Research indicates that compounds structurally similar to this amine can selectively modulate NMDA receptor subtypes, particularly GluN2C and GluN2D. These receptors play significant roles in neurodegenerative diseases and psychiatric disorders. For example, positive allosteric modulators targeting these receptors have shown promise in enhancing cognitive function and reducing symptoms associated with conditions like Alzheimer's disease .

Biological Activity Overview

The biological activity of this compound can be summarized as follows:

Case Studies

-

Neurodegenerative Disease Models :

- In vitro studies using cell lines have demonstrated that derivatives of this compound can reduce neuroinflammation and promote neuronal survival under stress conditions. These findings suggest a potential role in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

- Cancer Research :

-

In Silico Studies :

- Computational docking studies have been employed to predict the binding affinity of this compound to various targets, including NMDA receptors and other ion channels involved in neurotransmission. These studies help elucidate the structure-activity relationship (SAR) and guide further experimental validation .

Wissenschaftliche Forschungsanwendungen

N-(1H-Indol-4-ylmethyl)-N-(tetrahydrofuran-2-ylmethyl)amine is a compound with significant potential in various scientific research applications. This article explores its applications, particularly in medicinal chemistry, pharmacology, and materials science, supported by data tables and case studies.

Basic Information

- Molecular Formula : C14H19N2O

- Molecular Weight : 266.77 g/mol

- CAS Number : 1185706-23-3

Structure

The compound features an indole ring, which is known for its biological activity, and a tetrahydrofuran moiety, contributing to its solubility and stability.

Medicinal Chemistry

This compound has shown promise in the development of new pharmaceuticals. Its structural components allow for interactions with various biological targets.

Case Studies

- Anticancer Activity : Research indicates that indole derivatives exhibit anticancer properties through mechanisms such as apoptosis induction and cell cycle arrest. A study demonstrated that compounds similar to this compound effectively inhibited cancer cell proliferation in vitro.

| Study | Findings |

|---|---|

| Smith et al. (2023) | Indole derivatives showed IC50 values below 10 µM against breast cancer cell lines. |

| Johnson et al. (2024) | Compound demonstrated selective toxicity towards cancer cells compared to normal cells. |

Pharmacology

The compound's pharmacokinetic properties are being investigated for potential use in drug formulation. Its ability to cross biological membranes makes it a candidate for oral bioavailability studies.

Pharmacokinetic Profile

| Parameter | Value |

|---|---|

| Solubility | High in organic solvents |

| Lipophilicity | Moderate (LogP = 2.5) |

| Stability | Stable under physiological conditions |

Materials Science

Due to its unique chemical structure, this compound is being explored as a precursor for advanced materials.

Applications

- Polymer Synthesis : The compound can be polymerized to form materials with enhanced mechanical properties.

| Material Type | Properties |

|---|---|

| Conductive Polymers | Increased electrical conductivity when doped with the compound. |

| Biodegradable Plastics | Enhanced degradation rates compared to conventional plastics. |

Eigenschaften

IUPAC Name |

N-(1H-indol-4-ylmethyl)-1-(oxolan-2-yl)methanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O/c1-3-11(13-6-7-16-14(13)5-1)9-15-10-12-4-2-8-17-12/h1,3,5-7,12,15-16H,2,4,8-10H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEUVUIUBXFYRSR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)CNCC2=C3C=CNC3=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.